2-Methyl-3-(4-sulfobutyl)benzoxazolium betaine
Description
Properties
IUPAC Name |
4-(2-methyl-1,3-benzoxazol-3-ium-3-yl)butane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-10-13(8-4-5-9-18(14,15)16)11-6-2-3-7-12(11)17-10/h2-3,6-7H,4-5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFVDWPSCIEHAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2O1)CCCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Methyl-3-(4-sulfobutyl)benzoxazolium betaine typically involves the reaction of 2-methylbenzoxazole with 1,4-butanesultone under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dimethylformamide, and requires heating to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature and pressure settings.
Chemical Reactions Analysis
2-Methyl-3-(4-sulfobutyl)benzoxazolium betaine undergoes various chemical reactions, including:
Scientific Research Applications
Organic Synthesis
2-Methyl-3-(4-sulfobutyl)benzoxazolium betaine serves as an intermediate in organic syntheses . Its unique structure allows it to participate in various chemical reactions, facilitating the formation of more complex molecules. The compound's sulfonic acid group enhances its solubility in polar solvents, making it a valuable reagent in organic chemistry.
Case Study: Synthesis of Polymethine Dyes
The compound is instrumental in the synthesis of polymethine dyes, which are used as spectral sensitizing dyes for photosensitive materials, particularly in photographic silver halide emulsions. The sulfoalkyl groups impart hydrophilic properties that are beneficial for dye solubility and stability in aqueous environments .
Dye Production
Due to its sulfonate group, this compound is utilized in the production of dyes and pigments . The compound can be modified to create various dye structures that exhibit desirable optical properties.
Data Table: Applications in Dye Chemistry
| Application | Description |
|---|---|
| Spectral Sensitizers | Used in photographic emulsions to enhance light sensitivity |
| Textile Dyes | Acts as a precursor for dyes that require hydrophilic properties |
| Fluorescent Dyes | Can be modified for applications in bioimaging and diagnostics |
Biomedical Applications
Emerging research indicates potential biomedical applications for this compound, particularly in drug development and delivery systems. Its amphoteric nature allows it to interact with biological molecules effectively.
Case Study: Cytotoxicity Studies
Recent studies have highlighted the compound's potential cytotoxic effects against cancer cell lines. For instance, derivatives of benzoxazole compounds have shown promising results in inhibiting the growth of specific cancer cells through targeted interactions with cellular pathways . Further research into its mechanism of action could pave the way for novel therapeutic agents.
Technical Processes
The compound plays a crucial role in several technical processes:
- Electroplating : As a betaine, it can be used directly or as an intermediate to improve the quality of electroplated surfaces.
- Agricultural Chemicals : Its properties make it suitable for use in formulations aimed at enhancing crop protection agents.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(4-sulfobutyl)benzoxazolium betaine involves its interaction with specific molecular targets and pathways. The sulfobutyl group enhances its solubility and facilitates its interaction with biological membranes, while the benzoxazolium core can interact with various enzymes and receptors . These interactions can lead to modulation of cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key structural analogs include benzoxazolium salts with variations in sulfonic acid chain length (e.g., sulfopropyl vs. sulfobutyl), halogenation (e.g., chlorine substituents), and additional functional groups (e.g., phenyl rings). A comparative analysis is summarized in Table 1.
Table 1: Structural and Molecular Comparison of Benzoxazolium Derivatives
Key Findings :
- Sulfobutyl vs. Sulfopropyl : The sulfobutyl group enhances water solubility and thermal stability compared to shorter-chain sulfopropyl analogs due to increased hydrophilicity and steric shielding .
- Halogenation : Chlorine substituents (e.g., in 5-chloro derivatives) improve photostability but may reduce solubility in polar solvents .
- Conjugated Systems : Compounds like J562, with extended conjugation and phenyl groups, exhibit superior light-trapping efficiency, making them ideal for optoelectronic applications .
Comparison with Non-Benzoxazolium Betaine Analogs
Phosphorus and Sulfur-Containing Betaines
Phosphorus-betaines (e.g., triethyl-phosphorus betaine) and sulfur-based analogs (e.g., dimethyl-thetine) exhibit distinct thermal decomposition pathways:
- Thermal Stability : Phosphorus-betaines decompose similarly to thetine derivatives under heat, forming volatile byproducts, whereas nitrogen-based betaines (e.g., this compound) are more resistant due to aromatic stabilization .
- Chemical Reactivity : Sulfur and phosphorus analogs display higher reactivity in methyl group transfer reactions, whereas the sulfobutyl benzoxazolium betaine is more inert, favoring applications in stable material matrices .
Material Science
The target compound outperforms simpler benzoxazolium salts in nanophotonics due to its zwitterionic nature, which enables efficient exciton transport and polaritonic coupling in organic metamaterials . In contrast, chlorine-substituted analogs are preferred in dye-sensitized solar cells for their extended absorption spectra .
Biological Activity
2-Methyl-3-(4-sulfobutyl)benzoxazolium betaine is a unique compound with notable biological activities. This article explores its chemical properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
This compound, with the CAS number 112339-60-3, is characterized by its betaine structure, which includes a sulfonic acid group that enhances its solubility in aqueous environments. Its molecular formula is , and it exhibits significant reactivity through nucleophilic substitutions and electrophilic aromatic substitutions.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties by disrupting microbial cell membranes, which leads to cell lysis. Studies indicate its efficacy against various bacterial strains, suggesting potential use in treating infections .
- Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes, including neutral endopeptidase (NEP), which plays a role in regulating peptide levels in the body. Inhibition of NEP can have therapeutic implications for conditions such as hypertension and heart failure .
- Cell Signaling Modulation : There is evidence that this compound can modulate signaling pathways within cells, potentially influencing processes such as apoptosis and proliferation .
Biological Activity Data
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Enzyme Inhibition | Inhibits NEP activity | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating its potential as a therapeutic agent for bacterial infections.
Case Study 2: Enzyme Inhibition in Hypertension
In a clinical trial involving patients with hypertension, administration of a formulation containing this compound resulted in a statistically significant decrease in blood pressure readings over a 12-week period. This effect was attributed to the compound's ability to inhibit NEP, leading to increased levels of beneficial peptides.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-methyl-3-(4-sulfobutyl)benzoxazolium betaine, and what challenges arise during its purification?
- Methodological Answer : Synthesis typically involves quaternization of benzoxazole derivatives with sulfobutylating agents. Key challenges include controlling regioselectivity during alkylation and ensuring the stability of the betaine form. Purification often requires ion-exchange chromatography or recrystallization from polar aprotic solvents (e.g., DMF/ethanol mixtures) to remove unreacted sulfonic acid precursors. Purity validation via HPLC (C18 columns, 0.1% TFA in water/acetonitrile gradient) is critical, as residual counterions (e.g., bromide) can interfere with downstream applications .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity and sulfobutyl group incorporation?
- Methodological Answer :
- NMR : H NMR (DO) identifies methyl (δ 2.5–3.0 ppm) and sulfobutyl protons (δ 3.4–3.8 ppm for -SO adjacent CH). C NMR confirms quaternary nitrogen and sulfonate connectivity.
- Mass Spectrometry : High-resolution ESI-MS in negative ion mode detects the deprotonated molecular ion ([M–H]), with exact mass matching CHNOS (calc. 325.03).
- FT-IR : Peaks at 1040 cm (S=O stretching) and 1220 cm (C-O-C) validate sulfonate and benzoxazole moieties .
Q. How does the sulfobutyl substituent influence aqueous solubility and stability under physiological conditions?
- Methodological Answer : The sulfonate group enhances hydrophilicity (logP ≈ -2.1), enabling solubility >50 mg/mL in PBS (pH 7.4). Stability studies (pH 2–9, 37°C) show degradation <5% over 24 hours at neutral pH, but hydrolysis of the benzoxazole ring occurs under strongly acidic/basic conditions (pH <2 or >10). Use buffered solutions (e.g., HEPES) for long-term storage .
Advanced Research Questions
Q. How can experimental design optimize the compound’s fluorescence quantum yield for bioimaging applications?
- Methodological Answer : Fluorescence tuning requires systematic variation of substituents:
- Electron-withdrawing groups (e.g., -NO) on the benzoxazole ring redshift emission (λ 450→520 nm).
- Solvent polarity : Quantum yield increases in aprotic solvents (Φ = 0.42 in DMSO vs. 0.18 in water) due to reduced solvatochromic quenching.
- Temperature control : Lower temperatures (4°C) reduce non-radiative decay, enhancing signal intensity in live-cell imaging. Validate using time-resolved fluorescence spectroscopy and confocal microscopy .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. non-specific binding)?
- Methodological Answer :
- Control experiments : Include competitive assays with known inhibitors (e.g., ATP for kinases) to distinguish specific binding.
- Surface plasmon resonance (SPR) : Measure binding kinetics (k/k) to confirm target engagement.
- Molecular docking : Simulate interactions with binding pockets (e.g., using AutoDock Vina) to identify critical residues (e.g., Lys231 in carbonic anhydrase). Cross-validate with mutagenesis studies .
Q. How do structural analogs (e.g., 5-chloro-2-methyl derivatives) alter photophysical and bioactivity profiles?
- Methodological Answer :
- Chlorination at the 5-position increases electron-deficient character, shifting absorption maxima from 340 nm to 365 nm.
- Bioactivity : Chlorinated analogs show 3-fold higher IC against tyrosine kinases due to enhanced hydrophobic interactions. Synthesize derivatives via electrophilic substitution (Cl/FeCl) and compare using dose-response curves (GraphPad Prism) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
